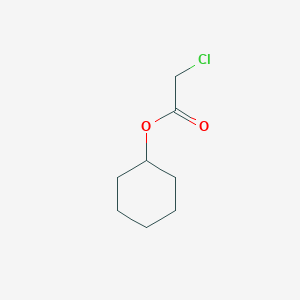

2-クロロ酢酸シクロヘキシル

概要

説明

Cyclohexyl 2-chloroacetate is a chemical compound with the linear formula C8H13ClO2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of Cyclohexyl 2-chloroacetate is represented by the linear formula C8H13ClO2 . The InChI code for this compound is 1S/C8H13ClO2/c9-6-8(10)11-7-4-2-1-3-5-7/h7H,1-6H2 .Physical and Chemical Properties Analysis

Cyclohexyl 2-chloroacetate is a colorless to tan liquid . It has a molecular weight of 176.64 . The storage temperature is +4°C .科学的研究の応用

化学合成

2-クロロ酢酸シクロヘキシルは、その反応性により、化学合成において頻繁に使用されます . クロロ酢酸基の存在により、求核置換反応において優れた脱離基として機能し、幅広い有機化合物の合成に役立つ試薬となります .

医薬品研究

2-クロロ酢酸シクロヘキシルは、新規医薬品の開発に活用できる可能性があります . 例えば、新規抗菌剤や抗がん剤の合成に使用できます . この化合物のユニークな構造と反応性は、新規薬物分子の創出において貴重なツールとなりえます .

材料科学

材料科学において、2-クロロ酢酸シクロヘキシルは、新規材料の合成に使用できる可能性があります . その独自の特性により、複雑なポリマーやその他の材料の創出における構成要素として機能する可能性があります .

分析化学

2-クロロ酢酸シクロヘキシルは、分析化学において、標準物質または試薬として使用することもできます . その明確な構造と特性により、様々な分析技術に適しています .

Safety and Hazards

Cyclohexyl 2-chloroacetate is considered hazardous. It causes severe skin burns and eye damage . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/clothing/eye protection/face protection .

作用機序

Mode of Action

It’s known that this compound can undergo e2 elimination reactions, which are typically seen with secondary and tertiary alkyl halides . This reaction is a single-step concerted process with one transition state, and its rate depends on both the base and the alkyl halide .

Biochemical Pathways

Given its potential to undergo e2 elimination reactions, it may influence pathways involving alkyl halides .

Result of Action

Given its potential to undergo e2 elimination reactions, it may result in the formation of alkenes .

Action Environment

Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of Cyclohexyl 2-chloroacetate . For instance, its storage temperature is recommended to be +4°C .

生化学分析

Biochemical Properties

Cyclohexyl 2-chloroacetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with esterases, which catalyze the hydrolysis of ester bonds. The interaction between Cyclohexyl 2-chloroacetate and esterases results in the formation of cyclohexanol and chloroacetic acid. This reaction is crucial in understanding the metabolic pathways and the biochemical behavior of Cyclohexyl 2-chloroacetate .

Cellular Effects

Cyclohexyl 2-chloroacetate has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, Cyclohexyl 2-chloroacetate can modulate the activity of certain signaling pathways, leading to changes in gene expression. These changes can impact cellular metabolism, resulting in altered metabolic flux and metabolite levels .

Molecular Mechanism

The molecular mechanism of Cyclohexyl 2-chloroacetate involves its interaction with specific biomolecules. It binds to esterases, leading to the hydrolysis of the ester bond and the formation of cyclohexanol and chloroacetic acid. This binding interaction is crucial for the compound’s biochemical activity. Additionally, Cyclohexyl 2-chloroacetate can inhibit or activate certain enzymes, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cyclohexyl 2-chloroacetate can change over time. The compound’s stability and degradation are important factors to consider. Cyclohexyl 2-chloroacetate is relatively stable at room temperature but can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that Cyclohexyl 2-chloroacetate can have lasting effects on cellular function, particularly in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Cyclohexyl 2-chloroacetate vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. Studies have shown that there is a threshold effect, where the compound’s impact becomes more pronounced at higher concentrations. It is essential to determine the appropriate dosage to avoid toxicity and ensure the desired biochemical effects .

Metabolic Pathways

Cyclohexyl 2-chloroacetate is involved in several metabolic pathways. It interacts with enzymes such as esterases, leading to the hydrolysis of the ester bond. This reaction produces cyclohexanol and chloroacetic acid, which can further participate in other metabolic processes. The compound’s involvement in these pathways can affect metabolic flux and metabolite levels, providing insights into its biochemical behavior .

Subcellular Localization

The subcellular localization of Cyclohexyl 2-chloroacetate plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its biochemical interactions and overall activity within the cell .

特性

IUPAC Name |

cyclohexyl 2-chloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO2/c9-6-8(10)11-7-4-2-1-3-5-7/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBFHBLOKQVCABG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60281151 | |

| Record name | cyclohexyl 2-chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60281151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6975-91-3 | |

| Record name | 6975-91-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20552 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cyclohexyl 2-chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60281151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexyl chloroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

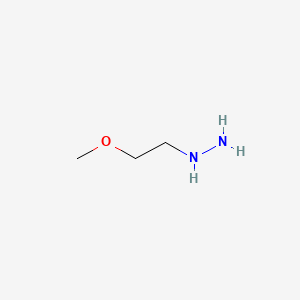

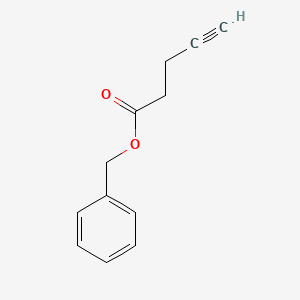

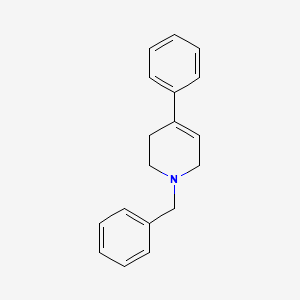

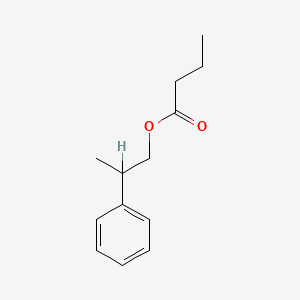

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。